molecular formula C21H20N4OS B2594496 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448053-81-3

2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2594496
CAS No.: 1448053-81-3
M. Wt: 376.48
InChI Key: KVBTVZGLFURPFN-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring and a thiazole ring . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and thiazole rings, along with the acetamide group, would contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The imidazole and thiazole rings, in particular, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Anticancer Activity

Benzimidazole-thiazole derivatives have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives exhibited promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014). This highlights the potential of such compounds in the development of new anticancer agents.

Antimicrobial and Antioxidant Agents

Derivatives bearing benzimidazole and thiazole moieties have been designed and synthesized as potent antimicrobial and antioxidant agents. Some compounds showed significant activity against bacteria and fungi, as well as very good antioxidant activity (Naraboli & Biradar, 2017).

Antibacterial Activity

The synthesis of benzimidazole-based derivatives has been associated with antibacterial activity. These compounds have been tested against various bacterial strains, indicating their potential as antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Antimicrobial Studies

Novel fused heterocyclic compounds derived from benzimidazole have been prepared and studied for their antimicrobial properties. This research underscores the importance of such compounds in addressing microbial resistance (Khairwar, Mishra, & Singh, 2021).

Acidity Constants and Drug Precursor Potential

The acidity constants of benzimidazole-thiazole acetamide derivatives have been determined, highlighting their potential as drug precursors. Such studies are crucial for understanding the pharmacokinetic properties of potential therapeutic agents (Duran & Canbaz, 2013).

Discovery of Clinical Candidates

Some benzimidazole-thiazole derivatives have been identified as clinical candidates for the treatment of diseases involving overexpression of specific enzymes, demonstrating the therapeutic potential of these compounds (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some imidazole derivatives are known to have biological activity, such as antimicrobial or anticancer properties .

Future Directions

The future research directions could involve exploring the potential biological activity of this compound, as well as optimizing its synthesis. The development of new synthetic methodologies could also be a focus .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-7-3-4-8-16(14)21-24-15(2)19(27-21)11-22-20(26)12-25-13-23-17-9-5-6-10-18(17)25/h3-10,13H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBTVZGLFURPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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